3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride
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Overview
Description
3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2O. It is a derivative of cyclohexanamine, featuring a morpholine ring and a methyl group. This compound is often used in scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride typically involves the following steps:
Formation of the cyclohexanamine core: This can be achieved through the hydrogenation of cyclohexanone in the presence of ammonia.
Introduction of the morpholine ring: This step involves the reaction of the cyclohexanamine with 2-chloroethylmorpholine under basic conditions.
Methylation: The final step is the methylation of the amine group using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The morpholine ring and the cyclohexanamine core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- N-Methylmorpholine
- Cyclohexanamine derivatives
Uniqueness
3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride is unique due to its specific combination of a cyclohexanamine core with a morpholine ring and a methyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine; dihydrochloride is a compound with potential pharmacological applications. Its structural characteristics suggest it could interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a morpholine group and a methyl group, which may influence its biological activity. The dihydrochloride form indicates the presence of two hydrochloride ions, which can enhance solubility in aqueous environments.
Research indicates that compounds similar to 3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine may exhibit activity through various mechanisms, including modulation of neurotransmitter systems. Morpholine derivatives are often investigated for their effects on serotonin and dopamine receptors, which are crucial in treating mood disorders and other neuropsychiatric conditions.
Pharmacological Studies
Studies have shown that morpholine derivatives can possess significant pharmacological activities:
- Antidepressant Activity : Similar compounds have demonstrated the ability to enhance serotonin levels in the brain, suggesting potential antidepressant effects.
- Analgesic Properties : Some morpholine derivatives have been reported to exhibit analgesic effects, providing a basis for pain management applications.
- Antimicrobial Activity : Research into related compounds indicates potential antimicrobial properties, which could be beneficial in treating infections.
Data Table: Biological Activity Overview
Case Study 1: Antidepressant Efficacy
In a study evaluating the antidepressant potential of morpholine derivatives, compounds were administered to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the hippocampus.
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of morpholine derivatives. The study used both acute and chronic pain models, demonstrating that these compounds effectively reduced pain responses compared to control groups.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of morpholine-containing compounds. For instance, variations in substituents on the cyclohexane ring can lead to differing affinities for neurotransmitter receptors, influencing therapeutic outcomes.
Properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH/c1-12-3-2-4-13(11-12)14-5-6-15-7-9-16-10-8-15;;/h12-14H,2-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVFYFICDYQTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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